4-(Piperazin-1-yl)indoline

Description

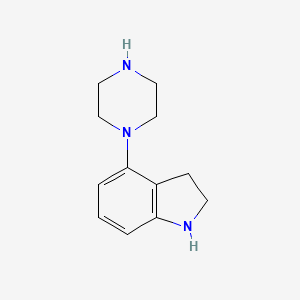

Structure

2D Structure

3D Structure

Properties

CAS No. |

105685-18-5 |

|---|---|

Molecular Formula |

C12H17N3 |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

4-piperazin-1-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H17N3/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15/h1-3,13-14H,4-9H2 |

InChI Key |

CZRGQQQYBVFZHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 Piperazin 1 Yl Indoline and Its Structural Analogues

Precursor Synthesis and Derivatization Approaches

The construction of 4-(piperazin-1-yl)indoline hinges on the availability and strategic functionalization of its constituent precursors: a suitably substituted indoline (B122111) or a precursor that can be cyclized to form the indoline ring, and a piperazine (B1678402) derivative.

A common approach involves starting with a pre-formed indoline core. For instance, the synthesis can begin with indoline itself, which then requires selective functionalization at the C4 position. However, direct selective functionalization is challenging. More often, a precursor like 4-nitro- or 4-haloindoline is used. The synthesis of these precursors might start from correspondingly substituted anilines which are elaborated to form the indoline ring. nih.gov For example, β-arylethylamines can be used as substrates for intramolecular amination to form the indoline ring. organic-chemistry.org

Another key strategy is the derivatization of the piperazine moiety. To control reactivity and prevent side reactions, one of the nitrogen atoms of piperazine is often protected with a group like tert-butyloxycarbonyl (Boc). This allows for the selective reaction of the unprotected nitrogen with the indoline precursor. For example, 1-Boc-piperazine can be coupled with a 4-haloindoline.

Alternatively, the synthesis can be designed to form the indoline ring from acyclic precursors in a manner that directly installs the desired C4-substituent. This can involve intramolecular cycloaddition strategies which are highly modular and allow for the construction of indolines with multiple substituents on the six-membered ring. nih.gov

Chemo- and Regioselective Methodologies for Core Scaffold Formation

Achieving the specific connection between the 4-position of the indoline and the nitrogen of the piperazine ring is a central challenge that demands high chemo- and regioselectivity.

Few methods provide efficient and regiocontrolled access to indoles and indolines that are highly substituted on the benzenoid ring. nih.gov A primary method for forging the crucial C-N bond is through nucleophilic aromatic substitution (SNAr) reactions. This typically involves reacting a 4-haloindoline (e.g., 4-fluoro- (B1141089) or 4-chloroindoline) with piperazine or a protected piperazine derivative. The electron-withdrawing nature of the halogen activates the C4 position for nucleophilic attack.

Another powerful and widely used method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction is highly versatile and can be used to couple a 4-haloindoline with piperazine. The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity.

Intramolecular cycloadditions also offer a regiocontrolled route. For example, a [4+2] cycloaddition strategy can construct the indoline ring system from acyclic precursors, with substituents strategically placed to end up at the desired positions on the benzenoid ring. nih.gov Similarly, the intramolecular Diels-Alder reaction of 2-substituted aminofurans can lead to the formation of various indolines. scispace.com

Catalytic Transformations in the Synthesis of this compound

Catalysis, particularly transition-metal catalysis, is indispensable in modern organic synthesis and plays a pivotal role in the efficient construction of this compound.

Palladium Catalysis: As mentioned, the Buchwald-Hartwig amination is a cornerstone of C-N bond formation. Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, enable the coupling of 4-haloindolines with piperazine under relatively mild conditions. scispace.comacs.org Palladium catalysis is also employed for intramolecular C-H amination of β-arylethylamine substrates to construct the indoline ring itself. organic-chemistry.org These reactions can be highly efficient, sometimes requiring low catalyst loadings. organic-chemistry.org

Copper Catalysis: Copper-catalyzed reactions present a cost-effective alternative to palladium. Copper catalysts are effective for both intramolecular C-N coupling to form the indoline ring and for intermolecular amination reactions. researchgate.netbohrium.com For instance, a one-pot synthesis of substituted indolines has been developed using a copper-catalyzed sequential multicomponent reaction followed by a C-N coupling reaction. researchgate.net

Other Metals: Rhodium(II) catalysts have been used for intramolecular annulation reactions to create fused indole (B1671886) systems like tetrahydro-β-carbolines. rsc.org Iridium catalysts have been employed in enantioselective cycloaddition reactions to produce chiral 3-vinyl indolines. organic-chemistry.org

Below is a table summarizing catalytic approaches for related indole syntheses, which are foundational for indoline synthesis.

| Catalytic System | Reaction Type | Substrates | Product | Ref |

| Pd(II) / PhI(OAc)₂ | Intramolecular C-H Amination | 2-Pyridinesulfonyl-protected phenethylamines | Substituted Indolines | organic-chemistry.org |

| Copper | Sequential Multicomponent/C-N Coupling | Sulfonyl azides, o-bromophenylacetylenes, amines | 2-(N-sulfonylimino)indolines | researchgate.net |

| Rhodium(II) | Intramolecular Annulation | 1-Sulfonyl-1,2,3-triazoles with indoles | Tetrahydro-β-carbolines | rsc.org |

Multi-component Reactions and Convergent Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. derpharmachemica.comarkat-usa.org MCRs are valuable for building molecular complexity rapidly and are well-suited for creating libraries of compounds for drug discovery. rsc.orgnih.gov

While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles can be applied to generate key intermediates or related structures. For example, MCRs are used to synthesize highly functionalized indole derivatives, which can then be reduced to the corresponding indolines. rsc.orgdergipark.org.tr One-pot syntheses, which may involve several sequential catalytic steps, also improve efficiency. A one-pot method for creating substituted indolines from arylhydrazines involves a Fischer indole synthesis, followed by C=N bond reduction and reductive amination. researchgate.net

Convergent synthesis involves preparing separate fragments of the molecule and then coupling them together at a late stage. For the synthesis of this compound, a convergent approach would involve the independent synthesis of a functionalized indoline (e.g., 4-haloindoline) and a functionalized piperazine (e.g., 1-Boc-piperazine), followed by their coupling. This strategy is often more efficient and higher-yielding than a linear synthesis where functional groups are introduced sequentially onto a single starting material.

Novel Reaction Development for Indoline and Piperazine Annulations

The development of new reactions for forming the indoline and piperazine rings continues to be an active area of research, driven by the need for more efficient, selective, and environmentally friendly methods.

For indoline synthesis, novel methods include:

Intramolecular [4+2] cycloadditions of ynamides and conjugated enynes, which provide a modular route to C4-substituted indolines. nih.gov

Metal-free electrochemical intramolecular C(sp²)-H amination , using iodine as a mediator, allows for the synthesis of indolines from 2-vinyl anilines. organic-chemistry.org

A transition-metal-free, iodine-mediated oxidative intramolecular amination of anilines via cleavage of unactivated C(sp³)-H and N-H bonds. organic-chemistry.org

For piperazine synthesis and functionalization:

The piperazine ring can be constructed from precursors like bis-(2-chloroethyl)amine, which is then reacted with an appropriate aniline (B41778) derivative. mdpi.com

Nucleophilic substitution on alkyl halides or reductive amination are common methods for N-alkylation of the piperazine ring. mdpi.com

These novel methods often provide access to unique substitution patterns and may proceed under milder conditions than traditional approaches.

Analytical Techniques for Reaction Monitoring and Structural Elucidation of Synthesized Intermediates

The synthesis of this compound and its analogues requires rigorous analytical characterization to monitor reaction progress, identify intermediates, and confirm the structure and purity of the final products. A combination of spectroscopic and chromatographic techniques is typically employed.

Reaction Monitoring:

Thin Layer Chromatography (TLC): A rapid and simple technique used to follow the consumption of starting materials and the formation of products. bdpsjournal.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, allowing for the identification of intermediates and byproducts by their mass-to-charge ratio. bdpsjournal.org

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure of the synthesized compounds. iucr.orgresearchgate.netscispace.comderpharmachemica.com They provide information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment of the connectivity and regiochemistry, such as confirming the piperazine substitution at the C4 position.

Mass Spectrometry (MS): Used to determine the molecular weight of the compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). iucr.orgresearchgate.net Fragmentation patterns can also provide structural clues.

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups in the molecule, such as N-H, C=O, and C-N bonds. iucr.orgderpharmachemica.com

Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in the final compound, which is used to confirm the molecular formula. iucr.orgderpharmachemica.com

An example of characterization data for a related N-substituted indoline derivative is shown in the table below. derpharmachemica.com

| Compound | Molecular Formula | Yield (%) | MS (m/z) | ¹H NMR (DMSO-d6) δ (ppm) | IR (cm⁻¹) |

| Derivative 10 | C₃₆H₃₆N₆O₄S | 58 | 648 (M+) | 1.53-1.59 (m, 6H), 2.0 (s, 1H), 2.45 (t, 4H), 4.05 (s, 2H), 4.42 (s, 2H), 4.85 (s, 1H), 5.04 (s, 1H), 7.0 (s, 1H), 7.23-7.86 (m, 18H) | 3345 (N-H), 2948 (C-H), 1611 (C=N), 1602 (C=C) |

| Derivative 11 | C₃₅H₃₄N₆O₅S | 55 | 650 (M+) | 2.0 (s, 1H), 2.45 (t, 4H), 3.65 (t, 4H), 4.05 (s, 2H), 4.42 (s, 2H), 4.85 (s, 1H), 5.04 (s, 1H), 7.0 (s, 1H), 7.23-7.86 (m, 18H) | 3350 (N-H), 2932 (C-H), 1608 (C=N), 1599 (C=C) |

| Derivative 12 | C₃₆H₃₇N₇O₄S | 53 | 663 (M+) | 2.0 (s, 1H), 2.26 (s, 3H), 2.35 (s, 8H), 4.05 (s, 2H), 4.42 (s, 2H), 4.85 (s, 1H), 5.04 (s, 1H), 7.0 (s, 1H), 7.23-7.86 (m, 18H) | 3345 (N-H), 2948 (C-H), 1611 (C=N), 1602 (C=C) |

Preclinical Pharmacological Characterization of 4 Piperazin 1 Yl Indoline: Molecular and Cellular Investigations

Target Engagement and Receptor Binding Profiling in vitro

Quantification of Ligand-Receptor Affinities Across Receptor Families

No data is publicly available regarding the binding affinities of 4-(Piperazin-1-yl)indoline for any receptor families.

Assessment of Orthosteric and Allosteric Binding Sites

There is no published research assessing whether this compound binds to orthosteric or allosteric sites on any receptor.

Investigation of Binding Kinetics and Dissociation Rates

Information on the binding kinetics, including association and dissociation rates, of this compound is not available.

Functional Pharmacology Studies in Cultured Cell Systems

Agonist, Antagonist, and Inverse Agonist Functional Characterization

There are no publicly available studies characterizing the functional activity of this compound as an agonist, antagonist, or inverse agonist at any receptor.

Signaling Pathway Transduction Assays

No research has been published detailing the effects of this compound on any signaling pathway transduction in cultured cell systems.

Receptor Internalization and Desensitization Dynamics

There is no available research specifically investigating the receptor internalization and desensitization dynamics following agonist or antagonist interaction with this compound.

In broader contexts, studies on related G protein-coupled receptors (GPCRs), which are common targets for piperazine-containing ligands, indicate that co-activation of different receptors can facilitate the desensitization and internalization of others. For example, research has shown that the coactivation of the serotonin (B10506) 5-HT2A receptor can facilitate the desensitization and internalization of the µ-opioid receptor. This highlights the complex regulatory mechanisms that could potentially be at play for compounds interacting with multiple receptor systems, a common characteristic of molecules with a piperazine (B1678402) moiety. However, without direct experimental evidence, the impact of this compound on these processes remains unknown.

Modulation of Cellular Excitability and Neurotransmitter Release

Specific data on how this compound modulates cellular excitability and neurotransmitter release are not available in the current body of scientific literature.

However, the broader class of indoline (B122111) and piperazine derivatives has been extensively studied for their effects on various neurotransmitter systems. For instance, certain piperazine derivatives are known to act as antagonists at presynaptic histamine (B1213489) H3 receptors, which in turn modulates the release of a variety of neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine, and serotonin. nih.gov This suggests that compounds with a similar structural backbone could possess neuromodulatory properties. Additionally, other related compounds have been found to influence glutamatergic and purinergic systems, which are fundamental to the regulation of neuronal excitability and neurotransmitter release. nih.gov The specific actions of this compound would be dependent on its unique receptor binding profile, which has not been publicly characterized.

In Vivo Pharmacological Assessments in Animal Models

Behavioral Phenotyping in Specific Preclinical Models

No studies detailing the behavioral phenotyping of this compound in preclinical animal models have been published.

Neurochemical and Electrophysiological Responses in Brain Tissues

There is a lack of published data on the specific neurochemical and electrophysiological responses in brain tissues following the administration of this compound.

Methodologies to investigate such responses are well-established and could provide insights into the compound's mechanism of action. nih.gov For related compounds, research has focused on their ability to modulate neurotransmitter systems. For instance, certain 5-HT6 receptor antagonists with an indole (B1671886) or piperazine core have been shown to increase acetylcholine levels in the brain, an effect believed to contribute to their pro-cognitive properties. uj.edu.pl The potential for this compound to elicit similar or different neurochemical and electrophysiological changes is yet to be determined.

Target Occupancy Studies in Animal Brains

Target occupancy studies for this compound in animal brains have not been reported in the scientific literature.

Such studies are crucial for establishing a relationship between the dose of a compound and its engagement with its intended biological target in the central nervous system. For other CNS-active compounds, target occupancy is a key parameter in predicting therapeutic efficacy and potential side effects. The methodology for these studies is well-developed, often involving techniques like positron emission tomography (PET) or ex vivo binding assays.

Exploration of Pharmacodynamic Biomarkers in Animal Systems

There is no information available regarding the exploration of pharmacodynamic biomarkers for this compound in animal systems.

Pharmacodynamic biomarkers are essential for understanding the physiological and biochemical effects of a drug and for translating preclinical findings to clinical settings. The identification of such biomarkers would depend on the primary pharmacological target(s) of this compound. For example, if the compound were found to be a potent 5-HT6 receptor antagonist, relevant biomarkers might include changes in downstream signaling pathways or alterations in the levels of specific neurotransmitters. nih.gov Without a defined mechanism of action, the exploration of relevant pharmacodynamic biomarkers remains a prospective area of research.

Mechanistic Dissection of 4 Piperazin 1 Yl Indoline S Biological Action

Identification and Validation of Primary and Secondary Molecular Targets

Direct biological data for 4-(piperazin-1-yl)indoline is limited in publicly accessible literature. However, extensive research on its close structural analogs, particularly 4-(piperazin-1-yl)-1H-indole, provides significant insights into its likely molecular targets. The primary difference between these compounds is the saturation of the pyrrole (B145914) ring in indoline (B122111), which can influence the molecule's three-dimensional shape and electronic properties, and consequently, its binding affinities.

Primary Target Hypothesis: Serotonin (B10506) and Dopamine (B1211576) Receptors

Derivatives of the 4-(piperazin-1-yl)indole scaffold have been extensively investigated as ligands for G-protein coupled receptors (GPCRs), with a particular focus on serotonin (5-HT) and dopamine receptors.

5-HT6 Receptor: A significant body of evidence points to the 5-HT6 receptor as a primary target for this class of compounds. For instance, novel 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives have been synthesized and identified as potent 5-HT6 receptor antagonists. nih.gov These antagonists have shown potential in preclinical models for treating cognitive deficits, suggesting that this compound may also exhibit affinity for this receptor. nih.gov

Dopamine D2 and D4 Receptors: Research on benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanone derivatives, which contain the core this compound structure, has identified them as mixed D2/D4 receptor antagonists. nih.gov This suggests that the parent compound could also interact with these dopamine receptor subtypes, which are crucial targets for antipsychotic medications.

Secondary Target Considerations

Based on the broader activities of indole (B1671886) and piperazine (B1678402) derivatives, other potential targets can be hypothesized.

Beta-Adrenergic Receptors: A critical piece of structural evidence comes from the co-crystallization of the closely related 4-(piperazin-1-yl)-1H-indole with a thermostabilised turkey beta-1 adrenergic receptor. This demonstrates a direct interaction with this class of GPCRs, suggesting that beta-adrenergic receptors could be a potential target for this compound as well.

Histamine (B1213489) H4 Receptors: Indole piperazine carboxamides have been evaluated as potent antagonists of the human histamine H4 receptor, a target involved in inflammatory responses. nih.gov

Enzymes: Some indole-piperazine derivatives have shown inhibitory activity against enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. mdpi.com

The following table summarizes the likely molecular targets for this compound based on data from its structural analogs.

| Target Class | Specific Target | Activity of Analog |

| Serotonin Receptors | 5-HT6 | Antagonist |

| Dopamine Receptors | D2, D4 | Antagonist |

| Adrenergic Receptors | Beta-1 | Binding Observed |

| Histamine Receptors | H4 | Antagonist |

| Enzymes | Acetylcholinesterase | Inhibitor |

Elucidation of Downstream Signaling Cascades and Gene Expression Profiles

Specific studies detailing the downstream signaling cascades and gene expression profiles resulting from the interaction of this compound with its targets are not currently available. However, based on its likely interaction with the GPCRs identified in the previous section, we can infer the potential pathways that would be modulated.

5-HT6 Receptor Signaling: The 5-HT6 receptor is known to be positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels upon activation. As an antagonist, this compound would be expected to block this signaling cascade. It has been demonstrated that antagonism of the 5-HT6 receptor can modulate the release of other neurotransmitters, such as acetylcholine (B1216132) and glutamate, which could be a key mechanism for its potential cognitive-enhancing effects. tandfonline.com

Dopamine D2/D4 Receptor Signaling: The D2 and D4 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels. Antagonism of these receptors by this compound would, therefore, lead to a disinhibition of this pathway, potentially increasing cAMP in specific neuronal populations. These pathways are central to the regulation of motor control, motivation, and reward.

Beta-1 Adrenergic Receptor Signaling: These receptors are coupled to Gs proteins, and their activation also leads to increased cAMP production, primarily in cardiac tissue. Binding of this compound to this receptor could either block or modulate this pathway, depending on whether it acts as an antagonist or agonist.

The modulation of these initial signaling events would subsequently influence downstream protein kinases, such as Protein Kinase A (PKA), and ultimately impact gene expression through transcription factors like CREB (cAMP response element-binding protein). However, without direct experimental evidence, the precise gene expression signature remains speculative.

Structural Basis of Ligand-Target Interactions Through Crystallography or Cryo-EM

While a crystal structure of this compound itself in complex with a biological target has not been reported, a high-resolution crystal structure of its close analog, 4-(piperazin-1-yl)-1H-indole, bound to a thermostabilised turkey beta-1 adrenergic receptor (PDB ID: 3zpq) provides invaluable insights into the potential binding mode.

In this structure, the arylpiperazine moiety is a key interacting feature. The piperazine nitrogen atoms are capable of forming significant hydrogen bond interactions with key residues in the receptor's binding pocket. Specifically, one of the piperazine nitrogens can act as a hydrogen bond acceptor, while the other can be a donor, anchoring the ligand within the orthosteric binding site. The indole ring of the analog is positioned in a manner that allows for π-π stacking interactions with aromatic residues, such as phenylalanine, within the receptor.

Molecular docking studies performed on related indole-piperazine compounds targeting the D2 and D3 dopamine receptors have highlighted similar key interactions. These studies suggest that the piperazine nitrogen often forms a crucial hydrogen bond with a key aspartate residue (Asp110 in D3) in the binding site, while the indole headgroup engages in π-π interactions with phenylalanine and histidine residues.

These findings strongly suggest that the binding of this compound to its GPCR targets is likely driven by a combination of hydrogen bonding from the piperazine group and hydrophobic and aromatic interactions from the indoline scaffold. The saturation of the pyrrole ring in indoline compared to indole will alter the planarity and geometry of the molecule, which could subtly modify these interactions and potentially confer selectivity for different receptor subtypes.

Functional Selectivity and Biased Agonism Mechanisms

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize different conformational states of a receptor, leading to the preferential activation of a subset of downstream signaling pathways. There is currently no direct evidence to suggest that this compound acts as a biased agonist.

However, the general class of arylpiperazine ligands is known to exhibit biased agonism at various GPCRs. For a compound like this compound, which is predicted to bind to multiple receptor types (e.g., serotonin, dopamine), it is plausible that it could display different functional profiles at each target. For example, it might act as a classical antagonist at the 5-HT6 receptor while exhibiting biased signaling at a dopamine receptor subtype.

Further research, including functional assays that measure multiple downstream signaling outputs (e.g., cAMP production, β-arrestin recruitment, G-protein activation), would be necessary to determine if this compound exhibits functional selectivity at any of its potential molecular targets.

Role of Compound Metabolism in Biological Activity (Preclinical Metabolic Pathways)

The metabolic fate of a compound is crucial as it determines its pharmacokinetic profile and can lead to the formation of active or inactive metabolites. Specific preclinical metabolic studies on this compound are not extensively documented. However, based on the known metabolism of related indole and piperazine-containing drugs, several metabolic pathways can be anticipated. acs.orgsrce.hr

Likely Metabolic Pathways:

N-dealkylation: The piperazine ring is a common site for N-dealkylation, which would involve the removal of any substituent on the distal nitrogen of the piperazine. For the parent compound, if unsubstituted, this would not be a primary route.

Oxidation: The indoline and piperazine rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes. Oxidation of the indoline ring could occur on the aromatic portion (hydroxylation) or at the benzylic position adjacent to the nitrogen. The piperazine ring can also undergo oxidation.

Conjugation: Following oxidation, the resulting hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Structure Activity Relationship Sar and Ligand Design Principles for 4 Piperazin 1 Yl Indoline Analogues

Influence of Substituent Modifications on Pharmacological Activity and Selectivity

The pharmacological profile of 4-(piperazin-1-yl)indoline analogues can be significantly altered by the introduction of various substituents on both the indoline (B122111) and piperazine (B1678402) moieties. These modifications influence the compound's affinity and selectivity for different biological targets, such as G-protein coupled receptors (GPCRs) and enzymes.

Research into derivatives targeting dopamine (B1211576) and serotonin (B10506) receptors has provided valuable SAR insights. For instance, in a series of analogues developed as potential D2 and D3 receptor ligands, modifications on the indole (B1671886) ring, which can be formed from the oxidation of the indoline core, were explored. nih.gov It was found that the position of substitution on the indole ring, connected to the piperazine, impacts both affinity and selectivity. For example, a 5-substituted indole derivative displayed higher selectivity for the D3 receptor over the D2 receptor. nih.gov

Furthermore, the nature of the substituent on the piperazine ring is a critical determinant of activity. In the context of dual 5-HT1A receptor agonists and serotonin reuptake inhibitors, introducing electron-withdrawing groups, such as a cyano group, at the 5-position of the indole ring enhances affinity for the serotonin transporter. acs.org The optimization of the arylpiperazine moiety revealed that a 5-benzofuranyl-2-carboxamide substituent was optimal for increasing affinity for both the 5-HT1A receptor and the serotonin transporter while reducing affinity for the D2 receptor. acs.org

In the development of cytotoxic agents, a series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were synthesized. tubitak.gov.tr The study highlighted that a 3,4-dichlorophenyl substituent on the piperazine ring resulted in the most potent compound against the screened cancer cell lines. tubitak.gov.tr This indicates that hydrophobic and electronic properties of the substituent on the piperazine are crucial for anticancer activity.

Another study focused on anti-inflammatory and antioxidant activities of piperazine-substituted indole derivatives. jrespharm.com For 5-methoxy indole derivatives, a nitro group at the 4'-position of the phenylpiperazine moiety showed stronger membrane stabilization activity compared to chloro, trifluoromethyl, fluoro, and methyl substituents. jrespharm.com This suggests that electron-withdrawing groups on the phenylpiperazine ring can enhance anti-inflammatory potential.

The following table summarizes the influence of various substituents on the pharmacological activity of this compound analogues based on findings from multiple studies.

| Scaffold Position | Substituent | Observed Effect | Target(s) | Reference(s) |

| Indole C5 | 5-Cyano | Increased affinity | Serotonin Transporter | acs.org |

| Indole C5 | 5-Fluoro | Comparable activity to 5-cyano | Serotonin Transporter, 5-HT1A Receptor | acs.org |

| Piperazine N4 | 3,4-Dichlorophenyl | Increased cytotoxicity | Cancer Cell Lines | tubitak.gov.tr |

| Piperazine N4 | 4-Nitrophenyl (on 5-methoxyindole) | Enhanced anti-inflammatory activity | - | jrespharm.com |

| Piperazine N4 | 5-Benzofuranyl-2-carboxamide | Increased affinity and selectivity | 5-HT1A Receptor, Serotonin Transporter | acs.org |

Conformational Analysis and Bioactive Conformation Hypothesis

Understanding the three-dimensional arrangement of atoms, or conformation, of this compound analogues is critical for elucidating their interaction with biological targets. The flexibility of the piperazine ring and the linker connecting it to the indoline core allows these molecules to adopt various shapes, only one of which may be the "bioactive conformation" responsible for its pharmacological effect.

Computational methods, such as molecular modeling and conformational analysis, are employed to predict the likely bioactive conformations. These studies often hypothesize that the spatial orientation of key pharmacophoric features, such as the aromatic indoline ring, the basic nitrogen of the piperazine, and any substituents, dictates the binding affinity and selectivity.

For ligands targeting aminergic GPCRs, it is generally accepted that the basic nitrogen of the piperazine ring engages in a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the receptor. The indoline portion of the molecule typically occupies a hydrophobic pocket within the receptor binding site. The specific conformation of the entire ligand, including the torsion angles of the piperazine ring and the linker, determines the precise fit and interaction with other amino acid residues in the binding pocket, thereby influencing affinity and functional activity (agonist, antagonist, or inverse agonist).

While specific conformational analysis studies solely on this compound were not prevalent in the initial search, the principles can be inferred from studies on structurally related arylpiperazines. The piperidine (B6355638) ring, a related heterocyclic amine, is known to adopt a chair conformation which allows for specific spatial arrangements of substituents that can be tailored for optimal interaction with biological targets. Similarly, the conformational preferences of the piperazine ring in this compound analogues are expected to play a pivotal role in their biological activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of novel, unsynthesized compounds and provide insights into the structural features that are important for activity.

For this compound analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. These approaches generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are predicted to enhance or diminish activity.

A study on hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and α1 receptors provides a relevant example of the application of 3D-QSAR. acs.org The CoMFA models developed in this study rationalized the steric and electrostatic factors that modulate binding to these receptors. acs.org Key findings included:

Substitution at the ortho position of the phenyl ring with a group having a negative potential was favorable for affinity at both receptors.

The meta position appeared to be involved in the selectivity between 5-HT1A and α1 receptors.

The 5-HT1A receptor could accommodate bulkier substituents in its active site compared to the more sterically restricted α1 receptor. acs.org

These principles can be extrapolated to the design of this compound analogues. For instance, QSAR models could be developed to predict the affinity and selectivity of these compounds for various dopamine and serotonin receptor subtypes by correlating their activity with descriptors such as the electrostatic potential and shape of different substituents on the indoline and piperazine rings.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening.

For this compound analogues, a typical pharmacophore model for aminergic GPCRs would likely include:

An aromatic feature corresponding to the indoline ring.

A basic nitrogen feature representing the protonatable nitrogen of the piperazine ring.

One or more hydrophobic features.

Potentially hydrogen bond donor/acceptor features depending on the specific receptor subtype and the substituents present.

Virtual screening campaigns based on such a pharmacophore model could identify new chemical entities with diverse core structures that still present the key interacting features in the correct spatial orientation. This approach can accelerate the discovery of novel ligands with potentially improved properties over the initial this compound scaffold.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies aimed at identifying novel chemotypes that retain the desired biological activity of a parent molecule but possess a different core structure (scaffold). This can lead to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

For this compound analogues, scaffold hopping could involve replacing the indoline ring with other bicyclic or heterocyclic systems that can mimic its steric and electronic properties. For example, bioisosteric replacements for the indole moiety, which is closely related to indoline, have been explored in the context of dopamine receptor ligands. nih.gov In one study, replacing a 5-hydroxyindole (B134679) with a benzo[b]thiophene or a benzofuran (B130515) derivative resulted in compounds that retained high affinity for D2 and D3 receptors. nih.gov

Similarly, the piperazine ring can be replaced with other cyclic amines or constrained linkers. The goal is to maintain the crucial interaction of the basic nitrogen with the target receptor while exploring new chemical space.

Bioisosteric replacement can also be applied to the substituents on the indoline and piperazine rings. For example, the bioisosteric relationship between a fluorine atom and a cyano group has been noted in indolebutylpiperazine derivatives, where both substituents led to comparable in vitro and in vivo activities. acs.org

Advanced Analytical Methodologies for Research and Quantification of 4 Piperazin 1 Yl Indoline

Chromatographic Separation Techniques for Impurity Profiling and Metabolite Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for assessing the purity of 4-(Piperazin-1-yl)indoline and identifying its metabolites. These methods offer high resolution and sensitivity, allowing for the separation of the parent compound from closely related process impurities and degradation products.

For impurity profiling, reversed-phase HPLC (RP-HPLC) is a commonly employed method. A typical approach would utilize a C18 stationary phase with a mobile phase gradient consisting of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent like acetonitrile or methanol. This setup facilitates the separation of compounds based on their hydrophobicity.

Metabolite identification often requires the coupling of chromatographic systems with mass spectrometry (LC-MS). The use of UHPLC coupled to high-resolution mass spectrometry (UHPLC-HRMS) provides a powerful platform for non-targeted metabolomics. unodc.org This approach allows for the detection and tentative identification of metabolites in complex biological samples, such as plasma or liver microsome incubations. nih.govnsf.gov The process involves comparing the metabolic profile of a control group with a group exposed to the compound to identify unique metabolic products. unodc.org Subsequent structural elucidation is then performed using tandem mass spectrometry (MS/MS).

Table 1: Representative HPLC Conditions for Impurity Profiling of this compound

| Parameter | Condition |

| Column | C18 (e.g., 100 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

High-Resolution Mass Spectrometry for Structural Characterization of Complexes and Adducts

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous structural confirmation of this compound and the characterization of its potential complexes and adducts. Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, typically with sub-5 ppm mass accuracy, enabling the determination of elemental compositions. researchgate.netwikipedia.org

The fragmentation patterns obtained from collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments offer detailed structural insights. nih.gov For this compound, characteristic fragmentation would involve cleavage of the piperazine (B1678402) ring and the bond connecting it to the indoline (B122111) moiety. nih.gov HRMS can also be used to study the formation of metal complexes, as the piperazine moiety is known to coordinate with transition metals. ru.nl ESI-FT-ICR (Fourier Transform Ion Cyclotron Resonance) mass spectrometry is particularly powerful for characterizing such complexes, providing information on their stoichiometry and the binding sites of the metal ion based on fragmentation pathways. ru.nl

Table 2: Hypothetical HRMS Fragmentation Data for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| 204.1495 | 130.0651 | [Indoline-C₂H₄]⁺ |

| 204.1495 | 118.0651 | [Indoline]⁺ |

| 204.1495 | 87.0917 | [Piperazine+H]⁺ |

| 204.1495 | 56.0498 | Loss of C₃H₆N from Piperazine ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Ligand-Binding Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed information about molecular structure, conformation, and intermolecular interactions at the atomic level. rsc.org For this compound, ¹H and ¹³C NMR are used for initial structural verification. researchgate.net

More advanced NMR techniques are employed for conformational studies. The piperazine ring typically exists in a chair conformation, and temperature-dependent NMR studies can reveal the dynamics of ring inversion and the rotational barriers of substituents. tum.dewikipedia.orgnih.gov For N-substituted piperazines, restricted rotation around the amide bond (if present) can lead to the observation of distinct conformers at room temperature. wikipedia.orgnih.gov Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can identify through-space correlations between protons, providing crucial data for determining the preferred three-dimensional structure in solution.

NMR is also a powerful technique for studying ligand-binding interactions. rsc.org Chemical shift perturbation (CSP) experiments, where the NMR spectrum of a target protein is monitored upon titration with this compound, can identify the binding site and determine the dissociation constant (Kd) of the complex. rsc.org

Table 3: Illustrative ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indoline-H7 | ~7.0-7.2 | d | ~7.5 |

| Indoline-H6 | ~6.6-6.8 | t | ~7.5 |

| Indoline-H5 | ~6.5-6.7 | d | ~7.5 |

| Indoline-CH₂ (N1) | ~3.5-3.7 | t | ~8.0 |

| Indoline-CH₂ (C2) | ~3.0-3.2 | t | ~8.0 |

| Piperazine-CH₂ (N-Indoline) | ~3.1-3.3 | m | - |

| Piperazine-CH₂ (NH) | ~2.9-3.1 | m | - |

| Piperazine-NH | ~1.5-2.0 | br s | - |

Development of Robust Bioanalytical Assays for Preclinical Samples

The development of robust and validated bioanalytical assays is crucial for preclinical pharmacokinetic studies. For quantifying this compound in biological samples like rat plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed.

A typical assay involves extracting the analyte from plasma using protein precipitation or liquid-liquid extraction. The extract is then analyzed by LC-MS/MS, often using an internal standard to ensure accuracy. The method must be rigorously validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. A good linear range, for example from 10 to 15,000 ng/mL, allows for the accurate measurement of the compound's concentration over time after administration.

Table 4: Key Validation Parameters for a Bioanalytical LC-MS/MS Assay

| Parameter | Acceptance Criteria | Example Finding |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 10 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | 0.8 - 7.3% |

| Inter-day Precision (%CV) | ≤ 15% | 2.5 - 8.1% |

| Accuracy (% Bias) | ± 15% | 96.8 - 107.6% |

| Matrix Effect | CV ≤ 15% | Within acceptable limits |

| Recovery | Consistent and reproducible | > 85% |

Chiroptical Methods for Stereochemical Purity Analysis

If this compound or its derivatives possess a stereocenter, for instance, through substitution on the indoline or piperazine ring, the analysis of its stereochemical purity is essential. Chiroptical methods are powerful, non-destructive techniques for determining the absolute configuration and enantiomeric excess of chiral molecules.

Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the molecule's stereochemistry. tum.de Experimental ECD spectra can be compared with spectra predicted by quantum chemical calculations to unambiguously assign the absolute configuration of enantiomers. tum.de

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and measures the differential absorption of circularly polarized light in the vibrational transition region. ru.nl VCD provides detailed structural information related to the three-dimensional arrangement of atoms and is particularly effective for determining the absolute configuration of complex molecules in solution. ru.nlwikipedia.org Both ECD and VCD are valuable alternatives and complements to chiral chromatography for assessing stereochemical purity.

Table 5: Principles of Chiroptical Methods for Stereochemical Analysis

| Technique | Principle | Application for this compound |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by chiral chromophores. | Determination of absolute configuration by comparing experimental and calculated spectra for the indoline chromophore. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light by vibrational modes. | Provides a detailed stereochemical fingerprint of the entire molecule, confirming absolute configuration. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Can be used to confirm enantiomeric purity and assign configuration based on the sign of Cotton effects. |

Computational and Theoretical Investigations of 4 Piperazin 1 Yl Indoline

Molecular Docking and Dynamics Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(Piperazin-1-yl)indoline, this method is crucial for identifying potential protein targets and understanding the molecular basis of its activity.

In a typical molecular docking workflow, the three-dimensional structure of this compound would be docked into the binding site of a target protein. For instance, based on the activities of similar indole (B1671886) and piperazine-containing molecules, potential targets could include kinases, G-protein coupled receptors (GPCRs), or enzymes like cyclooxygenase (COX). The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket, scoring them based on a force field that estimates the binding affinity.

Subsequent molecular dynamics (MD) simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time. An MD simulation of the this compound-protein complex would model the movements of every atom, providing insights into the dynamic nature of the binding interactions and the conformational changes that may occur.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Kinase Target A | -9.2 | ASP182, LYS45 | Hydrogen Bond, Salt Bridge |

| GPCR Target B | -8.5 | TYR115, PHE250 | π-π Stacking, Hydrophobic |

| Enzyme Target C | -7.8 | SER98, GLN150 | Hydrogen Bond, van der Waals |

Note: The data in this table is illustrative and represents the type of output generated from molecular docking studies.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. For this compound, these calculations can provide a deep understanding of its structure, stability, and reactivity.

By calculating the distribution of electron density, one can determine the molecule's electrostatic potential, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is critical for predicting how this compound might interact with biological macromolecules. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value | Implication |

| HOMO Energy | -5.8 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.6 eV | Indicates high kinetic stability |

| Dipole Moment | 3.5 D | Suggests moderate polarity |

Note: The data in this table is hypothetical and for illustrative purposes.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Preclinical Species (in silico and in vivo Animal Data)

While this article focuses on computational and theoretical aspects, it is important to note how in silico predictions inform and are validated by in vivo data. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling aims to understand the relationship between the dose of a drug, its concentration in the body over time, and its observed effect.

In silico PK models for this compound would use its physicochemical properties (e.g., logP, molecular weight, pKa) to predict its absorption, distribution, metabolism, and excretion (ADME) profile. These predictions can then be correlated with data from preclinical animal studies. For example, after administering the compound to a species like rats, blood samples can be taken at various time points to determine the concentration-time profile. This experimental data is then used to refine the computational models.

PD modeling would seek to link the predicted binding affinity of this compound to its biological target with the physiological response observed in animal models. This integrated PK/PD modeling is essential for predicting a compound's therapeutic window and for extrapolating findings from animals to humans.

Prediction of ADMET Properties Using Computational Algorithms (in silico only)

Before a compound advances to preclinical testing, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using a variety of computational algorithms. For this compound, these in silico predictions are a critical early-stage gatekeeping step.

Various software platforms and web servers can predict a wide range of ADMET properties. For example, models based on quantitative structure-activity relationships (QSAR) can predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for cytochrome P450 (CYP) enzyme inhibition. Toxicity predictions might include assessments for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 3: In Silico ADMET Prediction for this compound

| ADMET Property | Predicted Outcome | Confidence Level |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Penetration | Low | Medium |

| CYP2D6 Inhibition | Non-inhibitor | High |

| hERG Inhibition | Low Risk | Medium |

| Ames Mutagenicity | Non-mutagenic | High |

Note: This table contains representative data from in silico ADMET prediction tools.

Application of Machine Learning for Ligand Design and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid design and optimization of new chemical entities. Starting with a core scaffold like this compound, generative ML models can propose novel derivatives with improved properties.

These models are trained on large datasets of known molecules and their biological activities. By learning the complex relationships between chemical structure and biological function, the models can generate new molecules that are predicted to have higher binding affinity, better selectivity, or more favorable ADMET profiles. For example, a generative model could suggest modifications to the indoline (B122111) or piperazine (B1678402) rings of this compound to enhance its interaction with a specific protein target, while simultaneously optimizing for properties like solubility and metabolic stability. This iterative process of generation, prediction, and refinement can significantly accelerate the drug discovery cycle.

Future Prospects and Translational Research Directions for 4 Piperazin 1 Yl Indoline Based Chemical Probes

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The inherent versatility of the 4-(piperazin-1-yl)indoline core has enabled the development of derivatives targeting a wide range of biological pathways, suggesting significant potential for expansion into new therapeutic areas. Mechanistic insights gleaned from existing derivatives can guide the exploration of novel applications.

Derivatives incorporating the indoline (B122111) and piperazine (B1678402) motifs have been identified as potent antagonists for dopamine (B1211576) D2 and D4 receptors, indicating a strong potential for developing novel antipsychotics or treatments for other central nervous system (CNS) disorders. nih.gov Similarly, modifications to the core structure have yielded potent 5-HT6 receptor antagonists, which are being investigated for their cognitive-enhancing properties in conditions like Alzheimer's disease. nih.gov

Beyond the CNS, this scaffold is relevant in oncology. For instance, 4-(piperazin-1-yl)pyrimidine (B1356849) derivatives have been developed as irreversible inhibitors of the menin-MLL interaction, a critical pathway in certain types of leukemia. nih.gov Other related structures have shown efficacy as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, presenting opportunities in breast cancer therapy. nih.gov Furthermore, the piperazine-indole framework has been explored for its anti-inflammatory and antioxidant activities, potentially through the inhibition of cyclooxygenase-2 (COX-2). scispace.com The broad anti-parasitic activity of related compounds, such as those targeting Trypanosoma cruzi, the causative agent of Chagas disease, opens another avenue for infectious disease research. nih.gov

| Therapeutic Area | Molecular Target Class | Specific Target Example(s) | Potential Indication |

|---|---|---|---|

| Central Nervous System (CNS) | G-Protein Coupled Receptors (GPCRs) | Dopamine D2/D4 Receptors nih.gov, Serotonin (B10506) 5-HT6 Receptor nih.gov | Schizophrenia, Cognitive Deficits, Alzheimer's Disease |

| Oncology | Protein-Protein Interaction Inhibitors, Enzymes | Menin-MLL Interaction nih.gov, Poly (ADP-ribose) Polymerase (PARP) nih.gov | Leukemia, Breast Cancer |

| Inflammatory Diseases | Enzymes | Cyclooxygenase-2 (COX-2) scispace.com | Rheumatoid Arthritis, Chronic Inflammation |

| Infectious Diseases | Parasitic Enzymes/Proteins | Trypanosoma cruzi targets nih.gov | Chagas Disease |

Development of Advanced Molecular Probes for Biological Systems

The this compound scaffold is an ideal foundation for creating advanced molecular probes to investigate complex biological systems. Its structure allows for the strategic attachment of reporter groups, such as fluorophores, without significantly compromising binding affinity for the target of interest.

The development of fluorescent ligands is crucial for studying receptor pharmacology and cellular mechanisms. acs.org For example, indole (B1671886) derivatives have been successfully functionalized with fluorescent tags to create high-affinity probes for sigma (σ) receptors, enabling their study through fluorescence-based techniques like flow cytometry and confocal microscopy. nih.govunito.it These probes have been instrumental in characterizing σ2 receptor specificity in cancer and neurodegenerative disease models. nih.gov

Future efforts could focus on developing this compound-based probes with a range of photophysical properties, including green, red, and near-infrared emission, to allow for multiplex imaging and deeper tissue penetration. nih.gov The piperazine nitrogen atom provides a convenient site for conjugation to various fluorophores. Furthermore, the development of covalent probes, where the scaffold is armed with a reactive electrophile, could enable permanent labeling of target proteins for identification and validation studies.

| Probe Type | Development Strategy | Potential Application | Example Technique |

|---|---|---|---|

| Fluorescent Probes | Conjugation of fluorophores (e.g., BODIPY, cyanine (B1664457) dyes) to the piperazine moiety. | Real-time visualization of target proteins in living cells; receptor trafficking studies. | Confocal Microscopy, Live Cell Imaging nih.gov |

| Affinity-Based Probes | Attachment of biotin (B1667282) or other affinity tags for pull-down experiments. | Identification of binding partners and protein complexes. | Affinity Chromatography, Mass Spectrometry |

| Covalent Probes | Incorporation of a weakly reactive electrophile (e.g., chloroacetamide, acrylamide). | Irreversible labeling of the target protein for identification and activity-based profiling. | Activity-Based Protein Profiling (ABPP) |

| Photoaffinity Probes | Integration of a photo-reactive group (e.g., benzophenone, diazirine). | Covalent cross-linking to the target protein upon UV irradiation for target identification. | Photoaffinity Labeling |

Strategies for Optimizing In Vivo Pharmacological Profiles (Preclinical Context)

Translating a promising chemical probe or lead compound into a viable in vivo tool requires rigorous optimization of its pharmacological profile. For this compound derivatives, several strategies can be employed to enhance their absorption, distribution, metabolism, and excretion (ADME) properties.

Structure-activity relationship (SAR) studies are fundamental to this process. Systematic modification of the indoline and piperazine rings, as well as the substituents on the piperazine nitrogen, can significantly impact potency, selectivity, and metabolic stability. nih.govdndi.orgdndi.org For instance, research on 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives showed that replacing a methyl group with a difluoromethyl group dramatically improved pharmacokinetic parameters in rats, leading to a 30-fold higher area under the curve (AUC) and enhanced bioavailability. nih.gov This modification also conferred good brain penetration, a critical feature for CNS-targeted agents. nih.gov

Lead optimization also involves improving solubility and reducing off-target toxicities. researchgate.net Preclinical pharmacokinetic studies in animal models, such as rats, are essential to characterize key parameters like clearance and half-life, which inform dosing regimens for efficacy studies. nih.gov The goal is to achieve a balance between high target affinity, metabolic stability, and a favorable safety profile to ensure the compound can reach its target in vivo at a sufficient concentration and for an adequate duration. dndi.org

| Strategy | Pharmacological Parameter Targeted | Example Approach | Desired Outcome |

|---|---|---|---|

| Metabolic Stability Enhancement | Metabolism, Half-life | Introduction of fluorine or difluoromethyl groups to block sites of metabolism. nih.gov | Reduced clearance, longer duration of action. |

| Solubility Improvement | Absorption, Formulation | Incorporation of polar functional groups or ionizable centers (e.g., the piperazine nitrogen). | Improved oral bioavailability. |

| Permeability Optimization | Distribution, CNS Penetration | Modulating lipophilicity and hydrogen bonding capacity. | Enhanced brain-to-plasma concentration ratio for CNS targets. nih.gov |

| Selectivity Profiling | Off-Target Effects | Screening against a panel of related receptors and enzymes. | Minimized side effects and clearer interpretation of in vivo results. |

Integration with Systems Biology Approaches for Comprehensive Understanding

To fully comprehend the biological impact of this compound-based probes, it is essential to move beyond single-target interactions and embrace a systems-level perspective. Systems biology integrates high-throughput 'omics' data (genomics, proteomics, metabolomics) to build a holistic model of a compound's effects on cellular networks.

Chemoproteomics, for example, can be used to identify the full spectrum of protein targets for a given probe, including primary targets and unanticipated off-targets. This is crucial for understanding the complete mechanism of action and for predicting potential toxicities. Metabolomics can reveal how a compound alters cellular metabolism, providing insights into downstream functional consequences of target engagement.

By integrating these datasets, researchers can construct network models that illustrate how the binding of a this compound derivative to its target propagates through various signaling and metabolic pathways. This comprehensive understanding is invaluable for identifying biomarkers of drug response, elucidating mechanisms of resistance, and repositioning compounds for new therapeutic indications.

| 'Omics' Approach | Data Generated | Key Insights for this compound Probes |

|---|---|---|

| Chemoproteomics | Comprehensive map of protein-ligand interactions. | On- and off-target identification; validation of target engagement. |

| Transcriptomics | Changes in gene expression profiles post-treatment. | Understanding downstream effects on cellular pathways; identifying gene signatures of response. |

| Metabolomics | Alterations in the cellular metabolome. | Functional consequences of target inhibition; identification of metabolic vulnerabilities. |

| Phosphoproteomics | Changes in protein phosphorylation states. | Elucidation of effects on intracellular signaling cascades (e.g., kinase pathways). |

Conceptual Framework for Future Preclinical Development

A structured preclinical development framework is necessary to efficiently advance this compound-based chemical probes from initial concept to in vivo validation. This framework should be a phased, iterative process focused on generating robust data to support translational potential.

The process begins with Target Validation , confirming that modulating the intended biological target will have a therapeutic effect. This is followed by a Lead Discovery phase, where a library of this compound derivatives is synthesized and screened for activity. Promising hits enter the Lead Optimization stage, a critical phase that uses medicinal chemistry and SAR studies to refine potency, selectivity, and ADME properties, as detailed in section 8.3. researchgate.netnih.gov

Once an optimized lead candidate is identified, it undergoes extensive In Vitro and In Vivo Characterization . This includes cell-based assays to confirm the mechanism of action and animal studies to evaluate pharmacokinetics and establish proof-of-concept efficacy in relevant disease models. nih.govnih.gov The final stage before clinical consideration involves formal Safety and Toxicology studies to identify any potential liabilities. researchgate.net Throughout this process, the integration of systems biology and the development of advanced molecular probes can provide critical insights to guide decision-making and increase the probability of success.

| Phase | Key Activities | Primary Goal |

|---|---|---|

| 1. Target Validation | Genetic (e.g., RNAi) or pharmacological validation of the proposed biological target. | Confirm the target's role in the disease of interest. |

| 2. Lead Discovery | High-throughput screening of a derivative library; initial hit characterization. | Identify initial compounds ('hits') with desired biological activity. |

| 3. Lead Optimization | Iterative chemical synthesis and SAR studies; ADME profiling. nih.gov | Develop a lead candidate with a balanced profile of potency, selectivity, and drug-like properties. |

| 4. In Vivo Proof-of-Concept | Pharmacokinetic studies in animals; efficacy testing in disease models. nih.gov | Demonstrate that the lead candidate has the desired biological effect in a living organism. |

| 5. Preclinical Safety Assessment | In vitro and in vivo toxicology studies. researchgate.net | Identify a safe dose range for potential human studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.